molecular formula C25H26O6 B11251117 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

Cat. No.: B11251117
M. Wt: 422.5 g/mol
InChI Key: GFYAQVTZGJRYMC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate: is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a cyclohexanecarboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The 3,4-dimethoxyphenyl group can enhance the compound’s ability to scavenge free radicals, thereby exerting antioxidant effects. Additionally, the ester group may facilitate the compound’s cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A phenylacetic acid derivative with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetonitrile: A nitrile derivative with methoxy groups at the 3 and 4 positions.

Uniqueness

  • The presence of the chromenone core in 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate distinguishes it from other similar compounds. This core structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C25H26O6/c1-15-19-14-18(30-24(26)16-7-5-4-6-8-16)10-12-20(19)31-25(27)23(15)17-9-11-21(28-2)22(13-17)29-3/h9-14,16H,4-8H2,1-3H3

InChI Key

GFYAQVTZGJRYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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